3-[(3-Methylbenzyl)amino]propanoic acid
Description
Historical Context and Discovery in Propanoic Acid Derivatives Research
The study of propanoic acid and its derivatives has a rich history, leading to significant advancements in various scientific fields, particularly in medicine and materials science. Propanoic acid itself is a naturally occurring carboxylic acid. Its derivatives, especially the 2-arylpropanoic acids, rose to prominence in the mid-20th century with the discovery of their anti-inflammatory properties. This class of compounds, often referred to as "profens," includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The research into these molecules was a landmark in medicinal chemistry, demonstrating how the modification of a simple organic acid scaffold could lead to potent therapeutic agents.
While the history of profens is well-documented, the specific discovery and historical development of 3-[(3-Methylbenzyl)amino]propanoic acid are not detailed in the available scientific literature. Its emergence is likely a result of modern synthetic chemistry's capacity to generate vast libraries of novel compounds for screening and research purposes. The synthesis of such N-substituted β-amino acids can be achieved through various established organic chemistry methods, such as the Michael addition of an amine (3-methylbenzylamine) to an acrylic acid derivative.
Relevance of Substituted Amino Acids in Contemporary Chemical Biology
Substituted amino acids, which are amino acids where the standard structure has been modified, are of immense importance in contemporary chemical biology. These modifications can include alterations to the side chain, the backbone, or, as in the case of this compound, the amino group. N-alkylation or N-benzylation of amino acids is a common strategy to create peptidomimetics—molecules that mimic the structure and function of peptides.
Introducing substituents on the nitrogen atom can confer several advantageous properties. It can increase the metabolic stability of peptides by making them resistant to degradation by peptidases. This substitution also influences the conformational properties of the molecule, which can be crucial for binding to biological targets like receptors and enzymes. For instance, N-benzyl substituted amino acids, such as N-benzylglycine and N-benzyl-L-alanine, have been incorporated into peptide analogues to develop potent bradykinin (B550075) antagonists. nih.gov This highlights the role of the N-benzyl group in modulating biological activity.
Furthermore, β-amino acids and their derivatives are of significant interest because they can form unique secondary structures in peptides and polymers, distinct from those formed by natural α-amino acids. This opens up avenues for designing novel folded molecules (foldamers) with specific functions.
Academic Significance of this compound for Research Endeavors
The academic significance of this compound currently lies more in its potential as a research tool and building block rather than in a body of established research findings. As a distinct chemical entity, its primary value is for researchers exploring structure-activity relationships in various biological systems.
Given the interest in N-substituted β-amino acids, this compound could be used in several research contexts:
As a molecular scaffold: It can serve as a starting material for the synthesis of more complex molecules, including peptidomimetics and small molecule inhibitors of biological targets. The presence of the carboxylic acid and secondary amine groups allows for a variety of chemical modifications.
In screening libraries: It could be included in libraries of chemical compounds that are tested for activity against a wide range of biological targets, from enzymes to receptors. The specific 3-methylbenzyl substitution provides a unique combination of steric bulk and lipophilicity that could lead to novel biological interactions.
In medicinal chemistry: Researchers might investigate this compound or its derivatives for specific therapeutic applications, building on the knowledge gained from other substituted amino acids.
While specific studies on this compound are not present in the current body of scientific literature, its structure is indicative of a class of compounds that is highly relevant to modern chemical and biological research. Future investigations are required to elucidate its specific chemical properties and biological activities.
Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 1172895-93-0 |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.7 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14/h2-4,7,12H,5-6,8H2,1H3,(H,13,14) |
InChI Key |
XTYMBGGZVDQZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methylbenzyl Amino Propanoic Acid and Its Analogs
Established Synthetic Routes to 3-[(3-Methylbenzyl)amino]propanoic Acid
The most common and direct approach for the synthesis of this compound involves the conjugate addition of 3-methylbenzylamine to a three-carbon acrylic acid equivalent. This aza-Michael addition is a versatile and widely employed method for forming the crucial carbon-nitrogen bond at the β-position.
Amination Reactions for β-Amino Acid Synthesis
The synthesis of β-amino acids through amination reactions typically involves the 1,4-conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For the preparation of this compound, the key reaction is the addition of 3-methylbenzylamine to either acrylic acid, an acrylate ester (such as ethyl acrylate or methyl acrylate), or acrylonitrile.
When an acrylate ester is used, the initial product is the corresponding ester, ethyl 3-[(3-Methylbenzyl)amino]propanoate. This intermediate is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), followed by neutralization to yield the desired carboxylic acid.
Alternatively, the reaction can be carried out with acrylonitrile, which yields 3-[(3-Methylbenzyl)amino]propanenitrile. Subsequent hydrolysis of the nitrile group, often under acidic or basic conditions, will then produce this compound.
Specific Mechanistic Considerations in 3-Methylbenzylamine-Acrylonitrile Reaction Systems
The reaction between 3-methylbenzylamine and acrylonitrile proceeds via a nucleophilic conjugate addition, also known as the aza-Michael reaction. The lone pair of electrons on the nitrogen atom of 3-methylbenzylamine acts as a nucleophile, attacking the electrophilic β-carbon of the acrylonitrile double bond. This double bond is activated by the electron-withdrawing nitrile group.
The reaction mechanism involves the formation of a zwitterionic intermediate, where the nitrogen is positively charged and the α-carbon is negatively charged (as a carbanion). This intermediate is then protonated, typically by a solvent molecule or another amine molecule, to give the final product, 3-[(3-Methylbenzyl)amino]propanenitrile. The reaction is generally favored by the formation of a stable carbon-nitrogen bond.
Optimization of Reaction Conditions for Yield and Purity
Several factors can be optimized to improve the yield and purity of this compound. The choice of solvent, temperature, and catalyst can have a significant impact on the reaction outcome.
Solvent-free conditions have been shown to be effective for the aza-Michael addition of amines to α,β-unsaturated esters, often leading to reduced reaction times and improved yields. Microwave irradiation is another technique that can significantly accelerate the reaction, often in conjunction with solvent-free protocols.
The use of catalysts can also enhance the reaction rate and selectivity. For the addition of benzylamine (B48309) to acrylates, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been employed as an effective organocatalyst. The choice of the acrylic acid derivative can also influence the reaction; for instance, using a bulkier ester group on the acrylate may help to minimize the formation of 1,2-addition byproducts.
Table 1: Representative Reaction Conditions for the Synthesis of N-Substituted β-Amino Esters via Aza-Michael Addition
| Amine | Michael Acceptor | Catalyst | Solvent | Conditions | Yield |
| Benzylamine | Methyl Acrylate | None | Methanol | Reflux | Good |
| Benzylamine | Methyl Methacrylate | DBU | None | Microwave, 130°C | Moderate |
| (S)-α-methylbenzylamine | Methyl Acrylate | None | Methanol | Microwave, 80°C | 95% |
Synthesis of Related 3-Substituted Propanoic Acid Derivatives
The methodologies described for the synthesis of this compound can be extended to a wide range of related 3-substituted propanoic acid derivatives. By varying the starting amine and the α,β-unsaturated carbonyl compound, a diverse library of N-substituted β-amino acids can be generated.
For example, using different substituted benzylamines allows for the introduction of various functional groups on the aromatic ring. Similarly, the use of substituted acrylates, such as crotonates or cinnamates, leads to β-amino acids with additional substituents on the propanoic acid backbone.
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of enantiomerically pure β-amino acids is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several stereoselective approaches can be applied to the synthesis of chiral analogs of this compound.
One common strategy involves the use of a chiral amine as the starting material. For instance, the reaction of a chiral α-methylbenzylamine with an acrylate will lead to a diastereomeric mixture of β-amino esters, which can then be separated. Another approach is the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, to control the stereochemical outcome of the aza-Michael addition.
Enzymatic methods have also proven to be effective for the kinetic resolution of racemic β-amino esters. Lipases, for example, can selectively hydrolyze one enantiomer of a racemic β-amino ester, allowing for the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric purity.
Novel Derivatization Strategies for Structural Modification
Further structural diversity can be achieved through the derivatization of the this compound scaffold. The carboxylic acid functional group can be converted into a variety of other functionalities, such as esters, amides, or alcohols, using standard organic transformations. These modifications can be used to modulate the physicochemical properties and biological activity of the parent compound.
The secondary amine can also be a site for further modification. For example, acylation or alkylation of the nitrogen atom can introduce additional substituents. These derivatization strategies allow for the fine-tuning of the molecular structure to optimize its properties for specific applications.
Amide and Ester Formation
The carboxylic acid group of this compound is a key functional handle for derivatization into amides and esters.
Amide Formation: The conversion of the carboxylic acid to an amide is a common and versatile transformation. A widely used method involves the activation of the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. ajchem-a.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC), often used in conjunction with an activating agent such as 4-dimethylaminopyridine (DMAP). ajchem-a.com The reaction is typically carried out in an aprotic solvent at room temperature. The general scheme involves the reaction of the activated carboxylic acid with an amine to form the corresponding amide. ajchem-a.com This approach allows for the synthesis of a diverse library of amide derivatives by varying the amine component.
Ester Formation: Esterification of the carboxylic acid can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.govmdpi.com For instance, reacting this compound with an excess of methanol and a catalytic amount of sulfuric acid would yield the corresponding methyl ester. mdpi.com This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
| Transformation | Reagents and Conditions | Product Type | Reference Analogy |
| Amide Formation | Primary/Secondary Amine, DCC, DMAP, Aprotic Solvent, Room Temperature | N-substituted amides | Synthesis of various amide derivatives from carboxylic acids. ajchem-a.com |
| Ester Formation | Alcohol (e.g., Methanol), Catalytic H₂SO₄, Reflux | Alkyl esters | Synthesis of a dimethyl ester from a di(propanoic) acid derivative. nih.govmdpi.com |
Modification of the Benzyl (B1604629) Moiety
Modifications to the 3-methylbenzyl group can be performed to investigate structure-activity relationships. These modifications can involve altering the substitution pattern on the aromatic ring or changing the substituents themselves.
Ring Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the benzene ring, provided the existing amino-propanoic acid side chain does not interfere. The directing effects of the existing methyl and benzylamino groups would influence the position of new substituents.
Modification of the Methyl Group: The benzylic methyl group can also be a site for chemical modification. For example, radical halogenation could introduce a bromine atom, which can then be displaced by various nucleophiles to introduce a range of functional groups.
| Modification Type | Potential Reaction | Reagents | Expected Outcome |
| Aromatic Ring Substitution | Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Introduction of an acyl group onto the aromatic ring. |
| Aromatic Ring Substitution | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group onto the aromatic ring. |
| Methyl Group Functionalization | Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Bromination of the benzylic methyl group. |
Synthesis of Salt Forms (e.g., Hydrochloride)
The basic nitrogen atom in the amino group of this compound allows for the formation of various acid addition salts. The hydrochloride salt is a common form, often preferred for its improved solubility and stability. scbt.comchemicalbook.com
The synthesis of the hydrochloride salt is typically straightforward. It involves treating a solution of the free base, this compound, with hydrochloric acid. google.com The acid can be in the form of an aqueous solution or as a gas dissolved in an appropriate solvent. The resulting salt often precipitates from the solution and can be isolated by filtration. For analogous compounds, this process involves dissolving the final product in a solvent and adding hydrochloric acid, followed by concentration to yield the solid hydrochloride salt. google.com
| Salt Form | Reagent | General Procedure | Product |
| Hydrochloride | Hydrochloric Acid (HCl) | Dissolve the free base in a suitable solvent, add HCl, and isolate the resulting precipitate. | This compound hydrochloride scbt.comchemicalbook.com |
Biological and Biochemical Investigations of 3 3 Methylbenzyl Amino Propanoic Acid
Mechanistic Elucidation of Biological Actions3.2.1. Target Identification and Validation in Non-Human Systems3.2.2. Pathway Analysis in Model Organisms
Further research and publication in peer-reviewed scientific journals are required to elucidate the potential biological activities and mechanisms of action of 3-[(3-Methylbenzyl)amino]propanoic acid. Without such primary sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Pharmacological Profiling in Preclinical In Vivo Models (Non-Human)
Assessment of Activity in Animal Disease Models
No studies reporting the assessment of this compound in any animal disease models were identified. Consequently, no data table on its activity can be provided.
Distribution Studies in Experimental Animals
No data from in vivo distribution studies of this compound in experimental animals could be located. As a result, no information on its tissue or organ distribution is available, and a corresponding data table cannot be generated.
Metabolic Fate Studies in Non-Human Biological Systems
There is no available information on the metabolic fate of this compound in any non-human biological systems. Studies identifying its metabolites or elucidating its metabolic pathways have not been published. Therefore, a data table detailing its metabolic fate cannot be constructed.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic modifications of the core structure of 3-[(3-Methylbenzyl)amino]propanoic acid can provide significant insights into the determinants of its biological activity. These modifications typically involve the benzyl (B1604629) moiety, the propanoic acid backbone, and the secondary amine functionality.
The benzyl group plays a critical role in the interaction of many small molecules with biological targets, often through hydrophobic and aromatic interactions. The nature, position, and size of substituents on the phenyl ring can dramatically alter these interactions and, consequently, the biological activity.
Research on related N-benzyl derivatives has shown that both the position and the electronic properties of substituents are key factors. For instance, in a series of N-benzyl phenethylamines, substitutions on the benzyl ring were found to significantly influence their binding affinity and functional activity at serotonin (B10506) receptors. nih.gov While a direct parallel cannot be drawn without specific data, it is reasonable to infer that modifications to the methyl group at the meta-position of this compound would have a pronounced effect.
The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions on the benzyl ring can modulate the electronic distribution of the ring and its ability to engage in π-π stacking or other non-covalent interactions with a biological target. researchgate.net Furthermore, the steric bulk of the substituent can influence the conformational freedom of the molecule, potentially locking it into a more or less active conformation.
Table 1: Hypothetical Impact of Benzyl Moiety Substitutions on Biological Activity
| Substituent at meta-position | Electronic Effect | Steric Hindrance | Predicted Impact on Activity |
| -CH₃ (original) | Electron-donating | Moderate | Baseline |
| -H | Less electron-donating | Lower | Potentially reduced hydrophobic interaction |
| -Cl | Electron-withdrawing | Similar to methyl | Altered electronic interactions, potentially increased activity |
| -OCH₃ | Electron-donating | Larger | Potentially altered hydrogen bonding and steric fit |
| -CF₃ | Strongly electron-withdrawing | Larger | Significant alteration of electronic properties and potential for new interactions |
Introducing substituents on the α or β carbons of the propanoic acid chain can restrict conformational flexibility. This can be advantageous if it pre-organizes the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. Studies on other amino acid derivatives have shown that such modifications can significantly constrain the peptide backbone structure. researchgate.net
Furthermore, esterification or amidation of the carboxylic acid group would neutralize its negative charge, which could have a profound impact on solubility and the ability to form ionic bonds with biological targets.
The secondary amine in this compound is a critical functional group. It is basic and will be protonated at physiological pH, allowing for the formation of ionic bonds with acidic residues in a protein binding pocket. The nitrogen lone pair can also act as a hydrogen bond acceptor.
Conformational Analysis and Its Correlation with Activity
The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution. The biologically active conformation is the specific spatial arrangement that the molecule assumes when it binds to its biological target.
Conformational studies on related β-alanine containing peptides have revealed that the presence of the β-amino acid can induce unique turns and folded structures. nih.gov The flexibility of the propanoic acid backbone in this compound allows the benzyl and carboxylate groups to be oriented in various ways relative to each other.
Computational modeling and spectroscopic techniques, such as NMR, can be used to predict and analyze the preferred conformations of the molecule in different environments. researchgate.net Understanding the conformational landscape is essential for designing analogs with improved activity by rigidifying the molecule in its bioactive conformation.
Physicochemical Properties and Their Relationship to Biological Performance
The physicochemical properties of a molecule, such as its acidity, basicity, and lipophilicity, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
The pKa values of the ionizable groups in this compound—the carboxylic acid and the secondary amine—are fundamental to its behavior in biological systems. The carboxylic acid group is acidic, while the secondary amine is basic.
The pKa of the carboxylic acid group in the parent propanoic acid is approximately 4.87. creative-proteomics.com The presence of the electron-withdrawing amino group in the β-position is expected to slightly decrease this pKa (making it a stronger acid) compared to propanoic acid itself. The pKa of the secondary amine will determine its degree of protonation at physiological pH. Aniline, a simple aromatic amine, has a pKaH of 4.6, indicating it is a weak base. wikipedia.org However, the benzylamine (B48309) in the target molecule is not directly conjugated to the aromatic ring, so its basicity will be more similar to that of aliphatic amines.
The ionization state of the molecule is critical for its solubility and its ability to interact with biological macromolecules. At physiological pH (around 7.4), the carboxylic acid will be deprotonated (negatively charged), and the secondary amine will be protonated (positively charged), resulting in a zwitterionic form. This dual charge can influence membrane permeability and binding to target sites.
Table 2: Predicted pKa Values and Ionization State at Physiological pH
| Functional Group | Predicted pKa | Ionization State at pH 7.4 |
| Carboxylic Acid | ~4.0 - 4.5 | Deprotonated (-COO⁻) |
| Secondary Amine | ~9.5 - 10.5 | Protonated (-NH₂⁺-) |
Lipophilicity (logP/logD) Considerations for Biological Systems
Lipophilicity, a critical physicochemical property, governs the pharmacokinetic and pharmacodynamic behavior of drug candidates. It is a key determinant of a molecule's ability to permeate biological membranes, bind to target proteins, and undergo metabolic processes. The octanol-water partition coefficient (logP) is the standard measure of lipophilicity for non-ionizable compounds, while the distribution coefficient (logD) is used for ionizable substances at a specific pH. For a molecule like this compound, which contains both a basic amino group and an acidic carboxylic acid group, its ionization state and, consequently, its lipophilicity are highly dependent on the pH of the surrounding environment.
To understand the structure-property relationship concerning lipophilicity within this chemical series, the logP values of this compound and its closely related analogs have been calculated. These values provide insight into how minor structural modifications, such as the position of the methyl group on the benzyl ring, can alter the lipophilicity of the molecule.
Table 1: Calculated Lipophilicity (logP) of this compound and Related Analogs
| Compound Name | Structure | Calculated logP |
|---|---|---|
| N-benzyl-beta-alanine | C10H13NO2 | 1.46 |
| N-(2-methylbenzyl)-beta-alanine | C11H15NO2 | 1.89 |
| This compound | C11H15NO2 | 1.91 |
| N-(4-methylbenzyl)-beta-alanine | C11H15NO2 | 1.89 |
logP values were calculated using Molinspiration Cheminformatics.
The data in Table 1 reveals a clear trend in lipophilicity. The unsubstituted N-benzyl-beta-alanine serves as the baseline, with a calculated logP of 1.46. The addition of a methyl group to the benzyl ring, regardless of its position, increases the lipophilicity of the compound. This is an expected outcome, as the methyl group is a small, nonpolar substituent.
In the context of biological systems, these variations in lipophilicity can have significant implications. A higher logP value generally correlates with increased membrane permeability, which can enhance absorption and distribution to target tissues. However, excessively high lipophilicity can also lead to increased binding to plasma proteins, reducing the free concentration of the drug, and may result in non-specific binding to other cellular components, potentially leading to off-target effects. Therefore, the optimal biological activity is often associated with a specific range of logP/logD values. The calculated logP of approximately 1.9 for this compound suggests a balanced lipophilicity that could facilitate its passage through biological membranes without being excessively retained in lipid environments.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are indispensable for separating 3-[(3-Methylbenzyl)amino]propanoic acid from potential impurities, starting materials, and byproducts, as well as for confirming its identity against a reference standard.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring of the 3-methylbenzyl group absorbs.
Despite the suitability of this technique, specific HPLC methods, including column specifications, mobile phase compositions, and retention times for this compound, are not detailed in the available scientific literature. A hypothetical data table for a potential HPLC method is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Not available in literature |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Due to the low volatility of amino acids, derivatization is a prerequisite for the analysis of this compound by GC-MS. This process involves converting the polar carboxylic acid and secondary amine groups into more volatile esters and silyl (B83357) or acyl derivatives, respectively.
While GC-MS is a standard method for amino acid analysis, no specific derivatization protocols or GC-MS analytical methods for this compound have been published. Research on similar compounds suggests that derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification followed by acylation could be effective. The subsequent mass spectrometry analysis would provide a fragmentation pattern that could be used for identity confirmation.
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise molecular structure of an organic compound. Both ¹H NMR and ¹³C NMR would be essential.
¹H NMR: Would be expected to show distinct signals for the aromatic protons of the 3-methylbenzyl group, a singlet for the methyl group, and signals for the methylene (B1212753) protons of the propanoic acid backbone and the benzyl (B1604629) group. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
¹³C NMR: Would provide information on the number and types of carbon atoms present, including the aromatic carbons, the methyl carbon, the methylene carbons, and the carbonyl carbon of the carboxylic acid.
Detailed, experimentally determined NMR spectral data (chemical shifts, coupling constants) for this compound are not available in published literature. Predicted spectral data can be generated using computational software, but this falls outside the scope of reporting established research findings.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| Aromatic CH | Not available in literature | Carbonyl C=O | Not available in literature |
| Benzyl CH₂ | Not available in literature | Aromatic C | Not available in literature |
| Propanoic acid CH₂ | Not available in literature | Benzyl CH₂ | Not available in literature |
| Methyl CH₃ | Not available in literature | Propanoic acid CH₂ | Not available in literature |
| NH | Not available in literature | Methyl CH₃ | Not available in literature |
| COOH | Not available in literature |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molecular weight: 193.24 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern, likely involving the loss of the carboxylic acid group and cleavage at the benzylic position, would provide further structural confirmation.
Specific mass spectra or detailed fragmentation analyses for this compound have not been reported in scientific publications.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the N-H stretch of the secondary amine, and C-H stretches of the aromatic and aliphatic portions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within a molecule. The UV-Vis spectrum would be dominated by the absorption of the 3-methylbenzyl group, showing characteristic absorbance maxima (λmax) in the UV region.
Experimentally obtained IR and UV-Vis spectra for this compound are not present in the accessible scientific literature. A table of expected IR absorptions is provided for context.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | 2500-3300 (broad) |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-2960 |
| Carbonyl C=O | 1700-1725 |
| Amine N-H | 3300-3500 (secondary) |
| Aromatic C=C | 1450-1600 |
Hyphenated Techniques for Complex Mixture Analysis in Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of specific compounds within complex matrices, such as biological fluids, reaction mixtures, or environmental samples. nih.govlongdom.org For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are paramount for achieving high selectivity and sensitivity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is a powerful tool for analyzing non-volatile and thermally sensitive compounds like this compound. longdom.org The compound would first be separated from other components in a mixture using a liquid chromatograph, typically with a reversed-phase column (e.g., C18). creative-proteomics.com The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. creative-proteomics.com
Following separation, the eluent is introduced into a mass spectrometer. longdom.org Electrospray ionization (ESI) is a common ionization technique for molecules like this, as it is a soft method that minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺. creative-proteomics.com For this compound (molar mass ≈ 193.24 g/mol ), this would correspond to an m/z (mass-to-charge ratio) of approximately 194.25.
For enhanced selectivity and quantitative analysis in complex mixtures, tandem mass spectrometry (MS/MS) is employed. nih.gov In this approach, the precursor ion (m/z 194.25) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. universiteitleiden.nl This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signature for the analyte, minimizing interference from matrix components. universiteitleiden.nl
In some cases, derivatization may be employed to enhance chromatographic retention or ionization efficiency. chromatographyonline.com Reagents like benzoyl chloride can react with the amine and carboxylic acid groups, increasing the hydrophobicity of the molecule and improving its performance in reversed-phase LC-MS analysis. chromatographyonline.com
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound in a Research Sample
| Parameter | Value/Condition | Purpose |
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for gradient elution. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical columns. |
| Injection Volume | 5 µL | Sample introduction volume. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficient ionization for the target compound. |
| Precursor Ion (Q1) | m/z 194.25 | Selects the protonated molecular ion [M+H]⁺. |
| Product Ion 1 (Q3) | Hypothetical m/z 107.08 | Characteristic fragment (e.g., methylbenzyl moiety). |
| Product Ion 2 (Q3) | Hypothetical m/z 74.06 | Characteristic fragment (e.g., aminopropanoic acid moiety). |
| Collision Energy | Optimized (e.g., 15-25 eV) | Energy to induce fragmentation of the precursor ion. |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique, particularly for volatile compounds. nih.gov Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (amine and carboxylic acid). Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov Common derivatizing agents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or agents for esterification followed by acylation. nih.gov
Once derivatized, the compound is injected into the gas chromatograph, where it is vaporized and separated in a capillary column. jppres.com The separated derivative then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a higher-energy technique that causes extensive fragmentation, providing a detailed mass spectrum that acts as a chemical fingerprint for structural elucidation. nist.gov This fragmentation pattern can be compared against spectral libraries for identification.
Crystallography and Solid-State Characterization for Polymorphism Studies
The solid-state properties of a compound are critical, as they can significantly influence its stability, solubility, and bioavailability. aurigaresearch.comcreative-biostructure.com Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a key consideration in pharmaceutical development. rroij.comresearchgate.net Each polymorph has a different crystal lattice arrangement and may exhibit distinct physical properties. creative-biostructure.com
X-ray Crystallography: X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. iisc.ac.in
Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of this compound can be grown, SCXRD analysis can provide the absolute molecular structure. mdpi.com This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its connectivity and stereochemistry. The resulting data also reveal intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. wustl.eduacs.org
X-ray Powder Diffraction (XRPD): XRPD is the primary tool for routine solid-state characterization and polymorphism screening. creative-biostructure.comresearchgate.net Instead of a single crystal, a finely ground powder of the material is analyzed. The sample is irradiated with X-rays, and the diffraction pattern produced is a unique "fingerprint" for a specific crystalline form. creative-biostructure.com By comparing the XRPD pattern of a new batch to a reference pattern, one can confirm its polymorphic identity and purity. rigaku.com The discovery of a new XRPD pattern under different crystallization conditions would indicate the presence of a new polymorph. researchgate.net
Other Solid-State Characterization Techniques: In conjunction with XRPD, other thermoanalytical techniques are used to study polymorphism. rigaku.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions between polymorphs. rroij.com Each polymorph will typically have a distinct melting point and may exhibit different thermal events prior to melting. rigaku.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates or hydrates (pseudopolymorphs), where a loss of mass corresponding to the solvent or water molecule will be observed upon heating. pharmaceuticalonline.com
The combination of these techniques provides a comprehensive picture of the solid-state properties of this compound, which is essential for controlling its physical form during research and development. rroij.com
Table 2: Hypothetical Polymorphic Forms of this compound and Their Characterization Data
| Property | Form I (Anhydrous) | Form II (Anhydrous) | Form III (Hydrate) |
| XRPD | |||
| Characteristic Peaks (2θ) | 8.5°, 12.3°, 19.8°, 21.5° | 9.1°, 11.5°, 20.4°, 23.1° | 7.8°, 15.6°, 22.0°, 24.5° |
| DSC | |||
| Thermal Event | Melt at 155 °C | Melt at 148 °C | Dehydration at ~90-105 °C, followed by melt at 155 °C |
| TGA | |||
| Mass Loss | < 0.1% up to melting | < 0.1% up to melting | ~8.5% mass loss (corresponds to one water molecule) |
| Thermodynamic Stability | Most stable form at room temperature | Metastable form | Stable at high relative humidity |
Future Research Directions and Academic Opportunities
Exploration of Novel Biological Targets for Therapeutic Research
The structural motif of β-amino acids is a recurring feature in a variety of biologically active molecules, suggesting that 3-[(3-Methylbenzyl)amino]propanoic acid could be a valuable scaffold for therapeutic research. Future investigations could focus on screening this compound and its analogues against a diverse array of biological targets. β-Amino acid derivatives have shown promise in several therapeutic areas, and these provide a rational starting point for new research. mdpi.com
Potential areas for biological target exploration include:
Oncology: Certain β-amino acid-containing compounds have demonstrated antiproliferative effects. mdpi.com Research could be initiated to assess the cytotoxic or cytostatic activity of this compound against various cancer cell lines.
Infectious Diseases: The β-amino acid scaffold is a component of some natural products with antimicrobial properties. mdpi.com Screening for antibacterial and antifungal activity could uncover novel therapeutic leads.
Neurological Disorders: As analogues of neurotransmitters, β-amino acids and their derivatives are of interest for their potential to modulate neuronal signaling pathways. For instance, some β-amino acid derivatives act as agonists or antagonists of adenosine receptors, which are implicated in various neurological processes. nih.gov
Metabolic Diseases: Enzymes such as sirtuin 5, which play a role in metabolic regulation, have been identified as targets for β-alanine derivatives. nih.gov Investigating the interaction of this compound with metabolic enzymes could be a promising research direction.
A summary of potential therapeutic areas for β-amino acid derivatives is presented in the table below.
| Therapeutic Area | Potential Biological Targets |
| Oncology | Various cancer cell lines |
| Infectious Diseases | Bacterial and fungal pathogens |
| Neurological Disorders | Neurotransmitter receptors (e.g., adenosine receptors) |
| Metabolic Diseases | Metabolic enzymes (e.g., sirtuin 5) |
Development of Advanced Synthetic Methodologies
The synthesis of N-substituted β-amino acids such as this compound can be approached through several established and emerging synthetic strategies. Future research in this area could focus on developing more efficient, stereoselective, and environmentally benign methods for its preparation.
Common synthetic routes for β-amino acids that could be optimized for this specific compound include:
Conjugate Addition: The addition of 3-methylbenzylamine to an acrylate derivative is a direct and common method for preparing N-substituted β-amino acids. Research could focus on optimizing reaction conditions and catalyst systems to improve yield and purity. illinois.edu
Mannich-type Reactions: These reactions involve the condensation of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde or ketone, and represent another viable route to β-amino esters. organic-chemistry.org
Enzymatic Synthesis: The use of enzymes, such as engineered tryptophan synthase, offers a green and highly selective alternative for the synthesis of β-N-substituted amino acids. nih.govnih.gov Developing a biocatalytic route to this compound would be a significant advancement.
Homologation of α-Amino Acids: Methods like the Arndt-Eistert reaction can be used to convert α-amino acids into their β-homologues, providing another synthetic avenue to explore. illinois.edu
A comparison of these synthetic strategies is outlined in the table below.
| Synthetic Methodology | Advantages | Potential Research Focus |
| Conjugate Addition | Direct, well-established | Catalyst optimization, improved reaction conditions |
| Mannich-type Reactions | Versatile, C-C bond formation | Development of catalytic, asymmetric variants |
| Enzymatic Synthesis | High stereoselectivity, green chemistry | Enzyme engineering for specific substrate |
| Arndt-Eistert Homologation | Utilizes readily available α-amino acids | Improving safety and efficiency |
Investigation of Prodrug Strategies for Enhanced Delivery in Research Models
Prodrug strategies are a well-established approach to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Amino acids are frequently used as promoieties to enhance the water solubility, membrane permeability, and target-specific delivery of drugs. nih.govtandfonline.com For this compound, future research could explore its potential as a promoiety or investigate prodrugs of the compound itself to enhance its delivery in preclinical research models.
Key areas of investigation for prodrug strategies include:
Improving Bioavailability: The conjugation of a drug to an amino acid can facilitate its recognition and uptake by amino acid transporters in the gastrointestinal tract, thereby improving oral bioavailability. nih.gov
Targeted Delivery: By targeting specific amino acid transporters that are overexpressed in certain tissues, such as tumors, prodrugs can achieve higher concentrations at the site of action, enhancing efficacy and reducing systemic toxicity.
Enhanced Solubility: The inherent polarity of the amino acid functional groups can be exploited to increase the aqueous solubility of poorly soluble parent drugs. tandfonline.com
Application in Chemical Probe Development for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The incorporation of unnatural amino acids with specific functionalities into peptides or proteins allows for the introduction of reporter groups, cross-linkers, or other functionalities for studying molecular interactions. nih.gov this compound, as a non-proteinogenic amino acid, could serve as a scaffold for the development of novel chemical probes.
Future research could focus on:
Synthesis of Functionalized Derivatives: Introducing reactive handles such as alkynes, azides, or photoreactive groups onto the this compound scaffold would enable its use in bioorthogonal chemistry for labeling and imaging biological molecules.
Incorporation into Peptides: The unique structural properties of β-amino acids can impart increased proteolytic stability to peptides. nih.govresearchgate.net Incorporating a functionalized version of this compound into a bioactive peptide could create a stable and target-specific chemical probe.
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. acs.orgnih.govnih.gov The structural simplicity and desirable physicochemical properties of fragments make them excellent starting points for optimization into potent drug candidates.
This compound possesses the characteristics of a typical fragment and could be a valuable addition to FBDD screening libraries. Future academic and industrial research could explore:
Screening against Diverse Targets: Including this compound and its simple derivatives in fragment screening campaigns against a wide range of therapeutic targets could identify novel starting points for drug development.
Fragment Evolution: Once a binding hit is identified, the this compound scaffold can be elaborated through synthetic chemistry to improve its affinity and selectivity for the target protein. The methylbenzyl and propanoic acid moieties provide clear vectors for chemical modification.
Collaborative Research Avenues in Interdisciplinary Sciences
The multifaceted nature of research into this compound and its derivatives necessitates a collaborative approach, bridging various scientific disciplines. The potential applications of this compound span from fundamental synthetic chemistry to applied pharmacology and chemical biology.
Potential interdisciplinary collaborations include:
Medicinal Chemistry and Pharmacology: Synthetic chemists can design and synthesize novel derivatives of this compound, which can then be evaluated by pharmacologists for their biological activity in various disease models.
Chemical Biology and Molecular Biology: Chemical biologists can develop probes based on the this compound scaffold to study biological systems, while molecular biologists can help identify and validate the molecular targets of these probes.
Computational Chemistry and Structural Biology: Computational chemists can use molecular modeling and docking studies to predict the binding of this compound derivatives to biological targets. These predictions can then be validated by structural biologists through techniques such as X-ray crystallography or NMR spectroscopy, providing a rational basis for further drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
